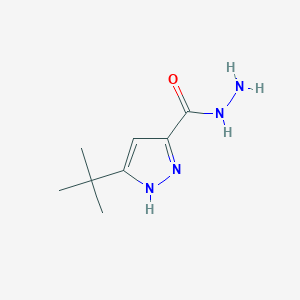![molecular formula C14H10Cl2O2 B1298767 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 52803-60-8](/img/structure/B1298767.png)
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
Descripción general
Descripción
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzaldehyde derivatives and their properties, which can provide insights into the behavior and characteristics of similar compounds. Benzaldehydes are aromatic aldehydes with a formyl group attached to a benzene ring, and they are important intermediates in the synthesis of various chemicals, including pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of benzaldehyde derivatives can involve various chemical reactions. For instance, substituted benzaldehydes have been designed to bind to specific sites on human hemoglobin, which suggests that functionalized benzaldehydes can be synthesized to target particular biological molecules . Another study describes the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, which involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . This indicates that 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde could potentially be synthesized through a similar reaction involving a dichlorobenzyl compound and a suitable aldehyde.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and is often studied using various spectroscopic techniques. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, and the compound was found to have an orthorhombic crystal structure . Similarly, the structure of 2-methoxy-benzaldehyde was studied using X-ray crystallography, vibrational spectroscopy, and ab initio calculations, revealing the presence of C–H···O bonded dimers . These studies suggest that 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde could also form dimers or exhibit specific crystallographic features.
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. For instance, they can be used as starting materials for the synthesis of other compounds, such as naphthols and naphthoquinones . They can also act as dienophiles in Diels–Alder reactions to produce α-(hydroxymethyl)benzaldehydes . These examples demonstrate the reactivity of benzaldehyde derivatives and suggest that 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde could be similarly reactive in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be quite diverse. Spectroscopic studies provide information about the electronic structure and bonding patterns within the molecules . Thermal properties are also important, as they indicate the stability of the compounds under various conditions . For example, a study on a benzaldehyde hydrazone derivative showed that it is stable up to 341.1 °C . These properties are crucial for the practical applications of benzaldehyde derivatives, including 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
1. Catalysis and Chemical Synthesis
Oxidation of Benzyl Alcohol to Benzaldehyde : Studies have shown that certain catalysts can enhance the oxidation of benzyl alcohol to benzaldehyde, a chemical with extensive applications in various industries including cosmetics, perfumery, and pharmaceuticals. For instance, the use of sulfated Ti-SBA-15 catalysts resulted in a threefold increase in oxidative property, enhancing benzyl alcohol conversion without affecting benzaldehyde selectivity (Sharma, Soni, & Dalai, 2012).
Selective Oxidation with Molecular Oxygen : The eco-friendly selective oxidation of primary alcohols, such as benzyl alcohol, to aldehydes using molecular oxygen is gaining attention. Nanoporous gold and NiFe2O4 nanoparticles have been shown to be effective catalysts for this process, providing a solvent-free, continuous system that produces high-quality benzaldehyde suitable for use in flavoring and pharmaceutical industries (Han, Xu, Su, Xu, & Ding, 2010), (Iraqui, Kashyap, & Rashid, 2020).
2. Pharmaceutical and Biomedical Applications
- Anticancer Activity : Benzyloxybenzaldehyde derivatives have shown significant activity against the HL-60 cell line for anticancer activity. Among these compounds, 2-[(3-methoxybenzyl)oxy]benzaldehyde showed potent anticancer activity, inducing cell apoptosis and arresting cell cycle progression (Lin, Yang, Chang, Kuo, Lee, & Huang, 2005).
3. Environmental and Green Chemistry
- Photocatalytic Conversion : The selective photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride (g-C3N4) has been explored as an alternative to common organic solvents. This process is conducted under environmentally friendly conditions, including natural pH, ambient temperature and pressure, and LEDs as a lighting source, demonstrating the potential for sustainable and green chemistry applications (Lima, Silva, Silva, & Faria, 2017).
4. Food and Flavor Industry
- Benzaldehyde Production : Benzaldehyde is extensively used in the flavor industry. Studies have focused on biologically producing benzaldehyde, for instance, by microbial biotransformation using yeast like Pichia pastoris, which can yield benzaldehyde from benzyl alcohol. Such biological methods offer a price advantage and greater consumer acceptance compared to chemical routes (Craig & Daugulis, 2013).
Safety And Hazards
“2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVFYNTWCAHSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352770 | |
| Record name | 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde | |
CAS RN |
52803-60-8 | |
| Record name | 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)







![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)
